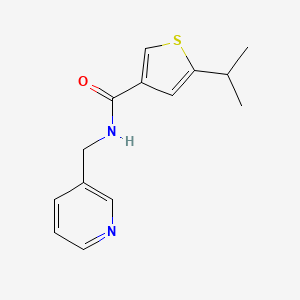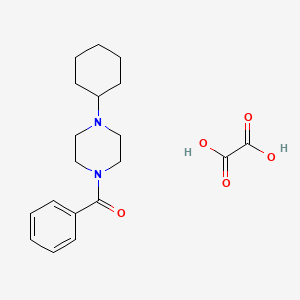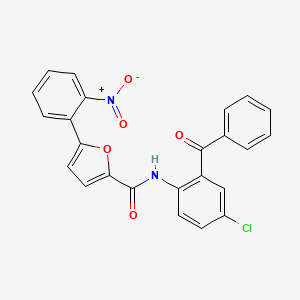![molecular formula C22H28N4O2S B5173494 N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B5173494.png)
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide, commonly known as NGB 2904, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
NGB 2904 has been studied for its potential applications in various research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, NGB 2904 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, NGB 2904 has been shown to inhibit the growth of cancer cells and may be useful in the development of cancer treatments. In cardiovascular research, NGB 2904 has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of NGB 2904 is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, NGB 2904 may help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
NGB 2904 has been shown to have various biochemical and physiological effects, including neuroprotection, inhibition of cancer cell growth, and vasodilation. In neuroprotection, NGB 2904 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In cancer research, NGB 2904 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular research, NGB 2904 has been shown to have vasodilatory effects, which may help to improve blood flow and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NGB 2904 in lab experiments is its potential for multiple applications in various research fields. Additionally, NGB 2904 has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using NGB 2904 in lab experiments is its high cost, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for research involving NGB 2904. One potential area of research is the development of NGB 2904-based drugs for the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of NGB 2904 and its potential applications in other research fields. Finally, research is needed to develop more cost-effective methods for synthesizing NGB 2904, which may help to increase its accessibility to researchers.
Synthesemethoden
The synthesis of NGB 2904 involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-aminoethyl)-4-methylbenzenesulfonamide, followed by the reaction of the resulting product with 2-(4-(2-cyanoethyl)-1-piperazinyl)ethylamine. The final product is obtained through purification and crystallization processes.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-19-8-10-21(11-9-19)29(27,28)24-18-22(20-6-3-2-4-7-20)26-16-14-25(15-17-26)13-5-12-23/h2-4,6-11,22,24H,5,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWIGDPWGVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCN(CC3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)

![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)

![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)
![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![3-bromo-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5173457.png)
![[1-(4-ethoxybenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5173466.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5173472.png)

